molecular formula C11H7Cl2NO2 B2896410 Methyl 5,7-dichloroquinoline-6-carboxylate CAS No. 2173996-70-6

Methyl 5,7-dichloroquinoline-6-carboxylate

Cat. No.: B2896410
CAS No.: 2173996-70-6
M. Wt: 256.08
InChI Key: TVYITUDUXCTYEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloroquinoline-6-carboxylate typically involves the esterification of 5,7-dichloroquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-dichloroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Methyl 5,7-dichloroquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloroquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with DNA and proteins .

Comparison with Similar Compounds

    5,7-Dichloroquinoline-6-carboxylic acid: The parent acid form of the compound.

    Methyl 6-chloroquinoline-5-carboxylate: A similar ester with a different substitution pattern.

    5,7-Dichloroquinoline: A simpler derivative without the carboxylate group.

Uniqueness: Methyl 5,7-dichloroquinoline-6-carboxylate is unique due to its specific substitution pattern and ester functional group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5,7-dichloroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-7(12)5-8-6(10(9)13)3-2-4-14-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYITUDUXCTYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1Cl)C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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